N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S/c22-18(12-3-5-14-15(9-12)21-26-20-14)19-7-1-2-8-23-13-4-6-16-17(10-13)25-11-24-16/h3-6,9-10H,7-8,11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYTUAMUKPZSMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the coupling of benzo[d][1,3]dioxole derivatives with benzo[c][1,2,5]thiadiazole intermediates under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality of the compound .
Chemical Reactions Analysis
Formation of the Benzo[c] thiadiazole Core
The benzo[c] thiadiazole ring is typically synthesized via cyclization reactions. For example:
-
Cyclization with H₂O₂ : Intermediate benzo[c] thiadiazole derivatives were prepared by oxidizing thiol-containing precursors using H₂O₂ under alkaline conditions (MeOH, K₂CO₃) .
-
Substitution Reactions : Brominated intermediates (e.g., 4-bromobenzo[c] thiadiazole) undergo nucleophilic aromatic substitution with amines or alkoxides .
Carboxamide Bond Formation
The carboxamide group is introduced via coupling reactions:
-
Activated Esters : Benzo[c] thiadiazole-5-carboxylic acid is converted to an acid chloride (using SOCl₂) and reacted with amines.
-
Direct Coupling : Using coupling agents like EDCl/HOBt or DCC in DMF, as seen in the synthesis of N-(1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide .
Linker Installation (But-2-yn-1-yloxy Group)
The propargyl ether linker is formed via nucleophilic substitution:
-
Propargyl Bromide Reaction : Benzodioxol-5-ol reacts with 1,4-dibromobut-2-yne in the presence of K₂CO₃ to form the but-2-yn-1-yloxy bridge .
Key Reaction Parameters
*Yields estimated from analogous reactions.
Electrophilic Aromatic Substitution (EAS)
The electron-deficient benzo[c] thiadiazole core is susceptible to nitration or halogenation at the 4-position under acidic conditions .
Alkyne Reactivity
The but-2-yn-1-yloxy linker can undergo:
-
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole moieties.
-
Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) to reduce the alkyne to a cis-alkene .
Hydrolysis of the Carboxamide
Under strong acidic (HCl, reflux) or basic (NaOH, 100°C) conditions, the carboxamide hydrolyzes to the corresponding carboxylic acid .
Stability and Degradation Pathways
-
Photodegradation : The benzodioxole moiety is prone to oxidative ring-opening under UV light, forming quinone derivatives .
-
Thermal Stability : Decomposition observed above 200°C via TGA, likely due to cleavage of the propargyl ether linker .
Comparative Analysis of Analogues
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues from the Evidence
A. Linker Variations
Ethyl/Methylene Linkers :
- Most analogs in the evidence (e.g., compounds 25–29 in ) use ethyl or methylene linkers to connect the benzo[d][1,3]dioxol-5-yloxy group to piperazine or phenyl rings. For example:
- Compound 25 : Ethyl linker with a trifluoromethylphenyl-piperazine substituent (yield: 75%, mp: 171–172°C) .
Similar compounds with triple bonds (e.g., thiadiazole derivatives in ) exhibit applications in optoelectronics due to enhanced charge transport .
B. Heterocyclic Substituents
Piperazine Derivatives :
Thiadiazole Carboxamides: Compound 5p (): 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(thiadiazol-2-yl)acetamide (mp: 171–172°C, yield: 78%) . DTCPB/DTCTB (): Benzo[c][1,2,5]thiadiazole derivatives with cyano groups, used in organic photovoltaics . Impact: The electron-deficient thiadiazole core in the target compound may improve charge mobility compared to piperazine analogs, aligning with optoelectronic applications .
Physicochemical Properties
Key Trends :
- Yields : Piperazine derivatives achieve higher yields (55–82%) due to established coupling protocols . Thiadiazole syntheses (e.g., ) also show moderate-to-high yields (65–78%).
- Melting Points : Alkynyl linkers may reduce melting points compared to rigid aromatic systems (e.g., compound 5p at 171–172°C vs. piperazine analogs up to 202°C ).
Functional Implications
Pharmaceutical Potential: Piperazine derivatives (e.g., compound 25) are bioactive scaffolds for receptor modulation . The target’s thiadiazole-carboxamide group may offer hydrogen-bonding interactions akin to kinase inhibitors.
Optoelectronic Applications :
- Benzo[c][1,2,5]thiadiazole derivatives () demonstrate utility in organic solar cells due to electron-deficient cores . The target’s alkynyl linker could enhance conjugation for charge transport.
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a but-2-yn-1-yl chain and a benzo[c][1,2,5]thiadiazole unit. The structural complexity of this compound suggests multiple points of interaction with biological targets, which may contribute to its pharmacological effects.
Research indicates that compounds with similar structures often exhibit significant biological activity through various mechanisms:
- Enzyme Inhibition : The thiadiazole moiety is known for its ability to inhibit specific enzymes involved in inflammatory and cancer pathways. This inhibition can lead to reduced cell proliferation and inflammation.
- Receptor Interaction : The benzo[d][1,3]dioxole unit may enhance binding to various receptors due to its electron-rich nature, facilitating π-π interactions with aromatic residues in target proteins.
Anticancer Properties
Studies have shown that derivatives of compounds similar to this compound exhibit promising anticancer activities:
- Cell Line Studies : In vitro studies on various cancer cell lines have demonstrated that these compounds can induce cytotoxic effects. For instance, compounds featuring the benzo[c][1,2,5]thiadiazole structure have shown IC50 values in the low micromolar range against solid tumors .
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| Compound A | HCT116 (colon cancer) | 4.36 | High |
| Compound B | MCF7 (breast cancer) | 18.76 | Moderate |
Anti-inflammatory Effects
The sulfonamide moiety often associated with these compounds contributes to their anti-inflammatory properties. Research indicates that these compounds can downregulate pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages .
Case Studies
Several case studies highlight the effectiveness of similar compounds in preclinical settings:
- Study on Thiadiazole Derivatives : A study evaluated a series of thiadiazole derivatives for their anticancer activity. Results indicated that certain derivatives significantly inhibited cell growth in various cancer models while exhibiting minimal toxicity to normal cells .
- Inflammation Models : Another study assessed the anti-inflammatory potential of related compounds using animal models of inflammation. The results showed a marked reduction in edema and inflammatory markers following treatment with these compounds .
Q & A
Q. What are the optimized synthetic routes for N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide, and how do reaction conditions influence yield?
Answer: Key steps involve coupling benzo[d][1,3]dioxol-5-yloxybut-2-yn-1-amine with benzo[c][1,2,5]thiadiazole-5-carboxylic acid derivatives. A common approach is to use carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF under nitrogen. For example, in analogous syntheses, refluxing at 80–90°C for 12–24 hours achieves yields of 60–75% . Optimization may require adjusting stoichiometry (1.2:1 molar ratio of acid to amine) and using catalytic DMAP to reduce side reactions. Purity is enhanced via recrystallization from ethanol-DMF mixtures (3:1 v/v) .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm connectivity. Key signals include aromatic protons (δ 6.8–7.9 ppm for benzo[d][1,3]dioxole and thiadiazole moieties) and alkyne protons (δ 2.8–3.2 ppm) .
- HRMS : Accurate mass determination (e.g., [M+H]⁺) validates molecular formula.
- XRD : Single-crystal X-ray diffraction (150 K, MoKα radiation) provides bond lengths/angles and packing structure. For related compounds, unit cell parameters (e.g., a = 19.2951 Å, β = 119.209°) and space group (I 1 2/a 1) are reported .
Q. How is the compound’s in vitro bioactivity assessed, and what controls are essential?
Answer:
- Antitumor assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., cisplatin) and solvent controls (DMSO ≤0.1% v/v) .
- Enzyme inhibition : For acetylcholinesterase (AChE) inhibition, follow Ellman’s method with donepezil as a reference inhibitor. Monitor absorbance at 412 nm .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
Answer:
- Scaffold modifications : Replace the but-2-yn-1-yl linker with propargyl or aliphatic chains to assess flexibility. Compare IC₅₀ shifts in bioassays .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzodioxole ring to evaluate electronic impacts on binding. Use DFT calculations (e.g., B3LYP/6-31G*) to correlate with experimental data .
Q. What computational strategies validate molecular docking poses for this compound?
Answer:
- Docking software : Use AutoDock Vina or Schrödinger Glide with AChE (PDB: 4EY7) or cancer targets (e.g., EGFR). Validate poses via RMSD <2.0 Å against co-crystallized ligands .
- MD simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze hydrogen bonding (e.g., between thiadiazole and Tyr337 in AChE) .
Q. How are conflicting data on synthetic yields resolved?
Answer:
- Reproducibility checks : Ensure anhydrous conditions (e.g., molecular sieves) and inert atmosphere. For example, trace moisture in DMF reduces coupling efficiency by 15–20% .
- Byproduct analysis : Use LC-MS to identify side products (e.g., unreacted carboxylic acid or dimerization). Optimize quenching steps (e.g., ice-cold HCl for pH adjustment) .
Q. What strategies enable selective functionalization of the alkyne moiety?
Answer:
- Click chemistry : Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole groups. Use TBTA ligand (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to suppress side reactions .
- Sonogashira coupling : React with aryl halides (e.g., 4-iodobenzene) using Pd(PPh₃)₄/CuI in Et₃N at 60°C .
Q. How is in vivo efficacy balanced with toxicity profiling?
Answer:
- Pharmacokinetics : Conduct murine studies (IV/PO administration) with HPLC-MS plasma analysis. Calculate AUC and t₁/₂.
- Toxicology : Assess liver/kidney function (ALT, creatinine) and histopathology. For related compounds, LD₅₀ >500 mg/kg in rats is typical .
Data Contradiction Analysis
Example : Discrepancies in reported melting points (e.g., 180–190°C vs. 175–178°C) may arise from polymorphic forms or solvent impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and standardize recrystallization protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
